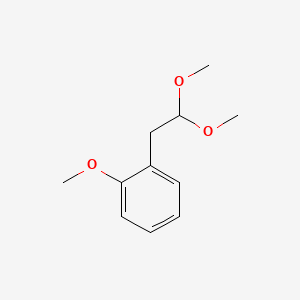

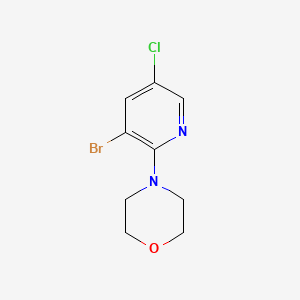

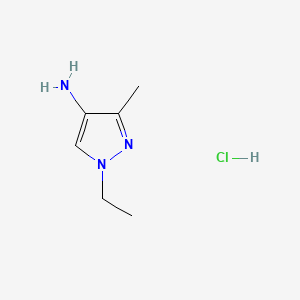

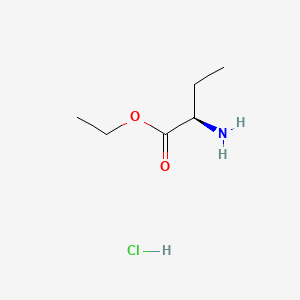

![molecular formula C14H11N3O B598682 N-Phenylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 15833-22-4](/img/structure/B598682.png)

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide

Overview

Description

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide is a compound that has been recognized for its wide range of applications in medicinal chemistry Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to interact with their targets, leading to changes that result in their anti-tuberculosis activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been reported to affect various biochemical pathways, leading to their wide range of pharmacological activities .

Pharmacokinetics

The compound’s molecular weight is 237257 Da , which may influence its bioavailability.

Result of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Action Environment

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been reported , suggesting that the compound’s synthesis can be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . The compound interacts with the COX-2 enzyme by binding to its active site, thereby inhibiting its activity and reducing the production of inflammatory mediators. Additionally, this compound has shown interactions with other biomolecules, such as proteins involved in cell signaling pathways, which further contributes to its anti-inflammatory effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The compound influences cell function by modulating cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active site of COX-2, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. Additionally, this compound has been shown to inhibit other enzymes involved in cell signaling pathways, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 and other enzymes, leading to sustained anti-inflammatory and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent anti-inflammatory and anticancer effects without significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. The compound undergoes metabolic transformations, such as hydroxylation and conjugation, which facilitate its excretion from the body . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, where it exerts its biological effects . The localization and accumulation of this compound in target tissues contribute to its therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and transcription factors involved in inflammation and cell survival . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments, thereby modulating its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenylimidazo[1,2-a]pyridine-3-carboxamide typically involves the reaction of 2-aminopyridine with acetophenones under oxidative conditions. A common method employs a copper(I)-catalyzed aerobic oxidative synthesis, which is compatible with a broad range of functional groups . Another approach involves the use of flavin and iodine as catalysts for an aerobic oxidative C-N bond-forming process .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalytic systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: Catalyzed by transition metals or metal-free oxidation strategies.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Commonly occurs at the nitrogen or carbon atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Oxidation: Copper(I) catalysts, flavin, iodine, and aerobic conditions.

Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.

Substitution: Halogenated reagents, organometallic reagents, and various nucleophiles.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.

2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Potent COX-2 inhibitor.

Uniqueness

N-Phenylimidazo[1,2-a]pyridine-3-carboxamide stands out due to its broad spectrum of biological activities and its potential as a versatile scaffold for drug development. Its unique structure allows for various modifications, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name |

N-phenylimidazo[1,2-a]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-14(16-11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-17(12)13/h1-10H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKZXJRXEXOTKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=C3N2C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743396 | |

| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-22-4 | |

| Record name | N-Phenylimidazo[1,2-a]pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

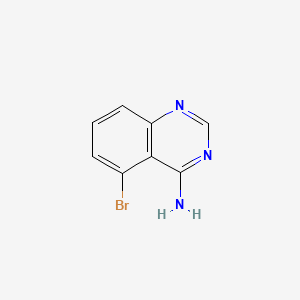

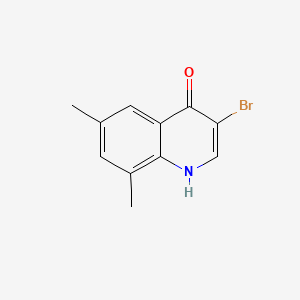

![2-(5-Nitrofuran-2-yl)-1H-benzo[d]imidazol-7-ol](/img/structure/B598605.png)